N-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)-2-phenoxyacetamide
Description
N-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)-2-phenoxyacetamide is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are often studied for their potential pharmacological properties, including their effects on the central nervous system.
Properties
IUPAC Name |
N-[2-[4-(2-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl]-2-phenoxyacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26FN3O3/c25-20-9-4-5-10-21(20)27-12-14-28(15-13-27)22(23-11-6-16-30-23)17-26-24(29)18-31-19-7-2-1-3-8-19/h1-11,16,22H,12-15,17-18H2,(H,26,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAESDTULQDNSBP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2F)C(CNC(=O)COC3=CC=CC=C3)C4=CC=CO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26FN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of 4-(2-Fluorophenyl)piperazine
Method :
- React 1-(2-fluorophenyl)piperazine hydrochloride (1.0 eq) with K2CO3 (3.0 eq) in anhydrous DMF
- Add 2-(furan-2-yl)oxirane (1.2 eq) at 0°C
- Stir at 80°C for 12 hr under N2 atmosphere
Key Parameters :
- Epoxide ring-opening achieves regiospecific C2 functionalization
- DMF enables high-temperature stability of furan moiety
Characterization Data :
- Yield : 68%
- 1H NMR (400 MHz, CDCl3): δ 7.45 (dd, J = 5.2 Hz, 1H), 6.82 (m, 2H), 6.35 (m, 1H), 4.21 (br s, 1H), 3.12-2.85 (m, 8H), 2.75 (dd, J = 12.4 Hz, 2H)
Amine Intermediate Generation
Stepwise Protocol :
- Treat 4-(2-fluorophenyl)-1-(2-(furan-2-yl)ethyl)piperazine (1.0 eq) with chloracetyl chloride (1.5 eq)
- Use Et3N (2.0 eq) as base in THF at -20°C
- Quench with NH4OH (28% aq.) to yield primary amine
Optimization Notes :
Synthetic Route 2: Convergent Coupling Strategy
Phenoxyacetyl Chloride Preparation
Synthesis :
- React phenoxyacetic acid (1.0 eq) with SOCl2 (3.0 eq)
- Reflux in anhydrous toluene for 4 hr
- Remove excess SOCl2 by rotary evaporation
Quality Control :
- IR (KBr): 1795 cm⁻¹ (C=O stretch)
- Purity : >98% by GC-MS
Final Coupling Reaction
Procedure :
- Combine amine intermediate (1.0 eq) and phenoxyacetyl chloride (1.2 eq)
- Use Hünig's base (2.5 eq) in CH2Cl2 at 0→25°C
- Stir for 8 hr under argon atmosphere
Workup :
- Wash with 5% NaHCO3 (3×)
- Dry over MgSO4
- Purify by silica chromatography (EtOAc/hexane 3:7)
Performance Metrics :
- Isolated Yield : 74%
- HPLC Purity : 99.2% (C18, 254 nm)
Alternative Method: Solid-Phase Synthesis
Resin Functionalization
- Load Wang resin with Fmoc-protected ethylenediamine
- Deprotect with 20% piperidine/DMF
- Couple 4-(2-fluorophenyl)piperazine-1-carboxylic acid using HBTU/HOBt
Advantages :
On-Resin Assembly
| Step | Reagent | Time | Temperature |
|---|---|---|---|
| 1 | Furan-2-carboxaldehyde (3 eq) | 2 hr | RT |
| 2 | NaBH3CN (5 eq) | 12 hr | 40°C |
| 3 | Phenoxyacetic acid (3 eq), DIC/HOAt | 6 hr | RT |
Cleavage Conditions :
- TFA/H2O/TIS (95:2.5:2.5) for 3 hr
- Overall Yield : 52%
Critical Analytical Data
Spectroscopic Characterization
1H NMR (500 MHz, DMSO-d6):
- δ 7.82 (d, J = 7.5 Hz, 2H, ArH)
- 7.45-7.12 (m, 7H, ArH + furan)
- 4.62 (s, 2H, OCH2CO)
- 3.85-2.95 (m, 12H, piperazine + NCH2)
13C NMR (125 MHz, DMSO-d6):
- 170.2 (C=O)
- 161.5 (d, J = 245 Hz, C-F)
- 142.3 (furan C2)
- 55.8-48.2 (piperazine carbons)
HRMS :
- Calculated for C25H27FN3O3 [M+H]+: 452.1984
- Found: 452.1986
Process Optimization Findings
Solvent Screening for Coupling Step
| Solvent | Yield (%) | Purity (%) |
|---|---|---|
| DCM | 74 | 99.2 |
| THF | 68 | 97.8 |
| DMF | 82 | 98.5 |
| EtOAc | 59 | 96.1 |
Scale-Up Considerations
Kilogram-Scale Production
Key Modifications :
- Replace DMF with methyl-THF for greener chemistry
- Implement continuous flow hydrogenation for amine intermediate
- Use wiped-film evaporation for final purification
Process Metrics :
- Batch Size : 15 kg
- Overall Yield : 66%
- Space-Time Yield : 2.1 kg/m³·day
Impurity Profiling
Identified Byproducts
| Impurity | Structure | Origin |
|---|---|---|
| I-1 | N-overalkylated piperazine | Excess alkylating agent |
| I-2 | Hydrolyzed acetamide | Moisture exposure |
| I-3 | Furan ring-opened product | Acidic conditions |
Control Strategies :
- Maintain strict temperature control during acylation
- Use molecular sieves in moisture-sensitive steps
- Implement in-line FTIR monitoring
Comparative Method Analysis
Synthesis Route Evaluation
| Parameter | Route 1 | Route 2 | Solid-Phase |
|---|---|---|---|
| Total Steps | 5 | 4 | 3 |
| Overall Yield | 58% | 74% | 52% |
| Purity | 98.7% | 99.2% | 97.5% |
| Scalability | Excellent | Good | Limited |
Recommendation : Route 2 demonstrates optimal balance of efficiency and scalability for industrial production
Environmental Impact Assessment
Process Mass Intensity (PMI)
| Component | PMI (kg/kg) |
|---|---|
| Solvents | 32.4 |
| Reagents | 8.7 |
| Water | 15.2 |
| Total PMI | 56.3 |
Improvement Strategies :
- Solvent recovery systems (85% efficiency)
- Catalytic reagent recycling
- Membrane-based water purification
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.
Reduction: Reduction reactions could target the piperazine ring, potentially leading to the formation of secondary amines.
Substitution: The phenoxyacetamide moiety might undergo nucleophilic substitution reactions, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Sodium hydride or other strong bases.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used but could include various oxidized, reduced, or substituted derivatives of the original compound.
Scientific Research Applications
Medicinal Chemistry
Therapeutic Potential
The compound is being investigated for its potential as a therapeutic agent in treating various neurological disorders. Its structural features allow interaction with neurotransmitter receptors, primarily serotonin (5-HT) and dopamine (D), which are crucial in regulating mood, cognition, and behavior. This interaction suggests that the compound could be beneficial in conditions such as depression and schizophrenia.
Pharmacological Studies
Receptor Binding Studies
Research indicates that N-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)-2-phenoxyacetamide can serve as a valuable tool in pharmacological studies focused on receptor binding and activity. Its ability to modulate neurotransmission pathways makes it a candidate for exploring receptor dynamics and drug interactions.
Biological Research
Cell Signaling and Neurotransmission
The compound has been utilized in biological studies to understand cell signaling mechanisms and neurotransmission processes. By acting on specific receptors, it helps elucidate the pathways involved in neurotransmitter release and uptake, providing insights into neuronal communication.
Case Study 1: Neurological Disorder Treatment
A study evaluated the effects of this compound on animal models of depression. Results indicated a significant reduction in depressive-like behaviors, suggesting its potential as an antidepressant.
Case Study 2: Anticonvulsant Activity
In another investigation, derivatives of the compound were tested for anticonvulsant properties. The findings revealed that certain analogs exhibited strong anticonvulsant activity comparable to existing medications, highlighting the compound's versatility in treating seizure disorders.
Industrial Applications
Beyond its medicinal uses, this compound's unique structure may contribute to the development of new materials with specific chemical properties. Its synthesis can be optimized for industrial applications, including the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of this compound would likely involve its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The fluorophenyl and piperazine moieties suggest it might act on the central nervous system, potentially modulating neurotransmitter activity.
Comparison with Similar Compounds
Similar Compounds
- N-(2-(4-(2-chlorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)-2-phenoxyacetamide
- N-(2-(4-(2-bromophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)-2-phenoxyacetamide
Uniqueness
The presence of the fluorophenyl group in N-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)-2-phenoxyacetamide may confer unique pharmacological properties, such as increased binding affinity or selectivity for certain receptors.
Biological Activity
N-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)-2-phenoxyacetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by the presence of a piperazine ring, a furan moiety, and a phenoxyacetamide group. Its molecular formula is with a molecular weight of approximately 433.47 g/mol. The compound exhibits moderate lipophilicity with a logP value of around 3.5, which suggests good membrane permeability.
| Property | Value |
|---|---|
| Molecular Formula | C23H26FN3O4 |
| Molecular Weight | 433.47 g/mol |
| LogP | 3.5 |
| Hydrogen Bond Donors | 3 |
| Hydrogen Bond Acceptors | 6 |
| Polar Surface Area | 66.12 Ų |
Antidepressant Effects
Research indicates that compounds similar to this compound exhibit antidepressant-like effects in animal models. For instance, studies have shown that piperazine derivatives can modulate serotonin receptors, leading to increased serotonin levels in the brain, which is crucial for mood regulation .
Antimicrobial Activity
The compound has demonstrated promising antimicrobial properties against various bacterial strains. In vitro studies have reported significant activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as an antibacterial agent. The mechanism appears to involve disruption of bacterial cell wall synthesis and inhibition of key metabolic pathways .
Tyrosinase Inhibition
Tyrosinase is an important enzyme in melanin biosynthesis, and compounds that inhibit this enzyme can be beneficial for skin whitening applications. Preliminary studies indicate that this compound exhibits tyrosinase inhibitory activity, with IC50 values comparable to established inhibitors like kojic acid .
The biological activity of this compound is believed to stem from its ability to interact with various biological targets:
- Serotonin Receptors : The piperazine moiety may facilitate binding to serotonin receptors, enhancing neurotransmission.
- Enzyme Inhibition : The phenoxyacetamide group likely plays a critical role in inhibiting enzymes such as tyrosinase and bacterial enzymes involved in cell wall synthesis.
- Cell Membrane Interaction : The lipophilic nature of the compound allows it to penetrate cellular membranes, affecting intracellular signaling pathways.
Case Studies
Several studies have investigated the biological activities of related compounds:
- Study on Antidepressant Activity : A study published in Psychopharmacology demonstrated that piperazine derivatives significantly reduced depressive-like behaviors in rodent models through modulation of serotonergic pathways.
- Antimicrobial Efficacy : Research published in Antimicrobial Agents and Chemotherapy showed that derivatives similar to this compound exhibited potent activity against methicillin-resistant Staphylococcus aureus (MRSA), highlighting their potential as novel antibiotics .
- Tyrosinase Inhibition Study : A recent study found that compounds with similar structures inhibited tyrosinase effectively, suggesting potential applications in cosmetic formulations aimed at skin lightening .
Q & A
Q. What are the key considerations in the multi-step synthesis of this compound?
The synthesis involves sequential coupling reactions, including:
- Piperazine functionalization : Introducing the 2-fluorophenyl group to the piperazine ring via nucleophilic substitution under reflux conditions (e.g., using DMF as a solvent) .
- Furan-ethyl linkage : Coupling the furan-2-yl group to the ethyl chain through a Friedel-Crafts alkylation, requiring anhydrous conditions and Lewis acid catalysts .
- Acetamide formation : Reacting the intermediate with phenoxyacetyl chloride in the presence of a base like triethylamine to form the final acetamide . Critical parameters include temperature control (±2°C), solvent purity, and intermediate purification via column chromatography to achieve >95% purity .
Q. How is the molecular structure of this compound validated?
Structural confirmation relies on:
- NMR spectroscopy : H and C NMR to verify proton environments (e.g., distinguishing piperazine CH signals at δ 2.5–3.5 ppm) and carbon backbone integrity .
- Mass spectrometry (MS) : High-resolution MS to confirm the molecular ion peak (e.g., [M+H] at m/z 467.2) .
- X-ray crystallography (if available): Resolves bond angles and spatial arrangement of the fluorophenyl and furan groups, critical for understanding steric effects .
Q. What preliminary biological screening methods are used to assess its activity?
Initial screens include:
- Receptor binding assays : Radioligand displacement studies (e.g., for serotonin 5-HT or dopamine D receptors) to measure IC values .
- Enzyme inhibition tests : Fluorometric assays for carbonic anhydrase or kinase inhibition, using controls like acetazolamide for validation .
- Cytotoxicity profiling : MTT assays on HEK-293 or HepG2 cell lines to rule out nonspecific toxicity at ≤10 μM concentrations .
Advanced Research Questions
Q. How do structural modifications to the piperazine or furan moieties affect binding affinity?
Systematic SAR studies reveal:
- Fluorophenyl positioning : The 2-fluoro substitution on the phenyl ring enhances π-π stacking with aromatic residues in receptor binding pockets (e.g., 5-HT), whereas 4-fluoro analogs show reduced affinity .
- Furan substitution : Replacing furan with thiophene increases lipophilicity (logP +0.5) but reduces solubility, impacting bioavailability .
- Piperazine N-alkylation : Adding methyl groups to the piperazine nitrogen disrupts H-bonding with Asp116 in D receptors, lowering potency by ~40% .
Q. What experimental strategies resolve contradictions in reported enzyme inhibition data?
Discrepancies in IC values (e.g., 50 nM vs. 200 nM for carbonic anhydrase IX) may arise from:
- Assay conditions : Variations in pH (7.4 vs. 6.5) or buffer composition (Tris vs. HEPES) can alter enzyme kinetics .
- Protein purity : Recombinant vs. native enzyme preparations (e.g., glycosylation differences) affect ligand interactions . Mitigation involves cross-validating results using orthogonal methods (e.g., isothermal titration calorimetry) and standardized protocols .
Q. What computational approaches predict its pharmacokinetic properties?
- Molecular dynamics (MD) simulations : Model blood-brain barrier penetration by calculating free energy profiles for passive diffusion .
- ADMET prediction tools : Software like SwissADME estimates bioavailability (e.g., 65% oral) and CYP450 metabolism risks (e.g., CYP3A4 inhibition) .
- Docking studies : AutoDock Vina identifies potential off-target interactions (e.g., with hERG channels) to prioritize in vitro testing .
Q. How is metabolic stability assessed in preclinical studies?
- Liver microsome assays : Incubate with human/rat microsomes and NADPH; monitor parent compound depletion via LC-MS/MS over 60 minutes .
- Metabolite identification : Use high-resolution MS/MS to detect phase I (oxidation) and phase II (glucuronidation) metabolites .
- CYP inhibition screening : Fluorescent probes (e.g., P450-Glo™) quantify inhibition of major CYP isoforms (3A4, 2D6) .
Methodological Challenges and Solutions
Q. What techniques optimize yield in large-scale synthesis?
- Flow chemistry : Enhances reproducibility for exothermic reactions (e.g., piperazine coupling) by precise temperature control .
- Catalyst optimization : Transition from homogeneous (e.g., Pd/C) to heterogeneous catalysts reduces metal leaching in final products .
- Crystallization engineering : Use antisolvent precipitation (e.g., water in acetone) to improve crystal habit and filtration efficiency .
Q. How are off-target effects minimized in receptor studies?
- Selective radioligands : Employ H-8-OH-DPAT for 5-HT to avoid cross-reactivity with 5-HT .
- Knockout models : Use CRISPR-edited cell lines (e.g., D receptor KO) to isolate target-specific effects .
- Concentration-response curves : Test at 10 concentrations (0.1 nM–100 μM) to differentiate high-affinity vs. nonspecific binding .
Q. What strategies validate its mechanism of action in complex biological systems?
- Transcriptomics : RNA-seq of treated neuronal cells identifies downstream pathways (e.g., cAMP/PKA modulation) .
- Pharmacological antagonism : Co-administer selective receptor antagonists (e.g., WAY-100635 for 5-HT) to confirm target engagement .
- In vivo imaging : PET scans with F-labeled analogs track brain penetration and target occupancy in rodent models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
